1-(2-Bromophenyl)-2-methylpropan-1-one

Organic Synthesis Process Chemistry Oxidation

1-(2-Bromophenyl)-2-methylpropan-1-one (CAS 209223-84-7), also known as 2′-bromo-2-methylpropiophenone or o-bromoisobutyrophenone, is an aromatic ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. Its structure features an ortho-bromophenyl ring directly attached to a 2-methylpropan-1-one moiety, which imparts distinctive reactivity in transition-metal-catalyzed processes.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 209223-84-7
Cat. No. B1342348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-2-methylpropan-1-one
CAS209223-84-7
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H11BrO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
InChIKeyZFCRURYZCFPFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-2-methylpropan-1-one (CAS 209223-84-7) – A Strategic ortho-Bromo Aryl Ketone Building Block for Pd-Catalyzed Domino Reactions and Asymmetric Synthesis


1-(2-Bromophenyl)-2-methylpropan-1-one (CAS 209223-84-7), also known as 2′-bromo-2-methylpropiophenone or o-bromoisobutyrophenone, is an aromatic ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. Its structure features an ortho-bromophenyl ring directly attached to a 2-methylpropan-1-one moiety, which imparts distinctive reactivity in transition-metal-catalyzed processes. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly in Pd-catalyzed domino reactions to construct sterically crowded bi-aryls [1]. The ortho-bromo substitution pattern, combined with the α-branched ketone, enables unique intramolecular activation pathways that are not accessible with meta- or para-substituted analogs .

Why Substituting 1-(2-Bromophenyl)-2-methylpropan-1-one with its Isomers or Analogs Compromises Reaction Yield, Regioselectivity, and Final Product Purity


The ortho-bromine in 1-(2-bromophenyl)-2-methylpropan-1-one is not merely a passive handle for cross-coupling; its proximity to the carbonyl group is a critical structural determinant for intramolecular C–H activation and the formation of key palladacycle intermediates [1]. Replacing this compound with the para-bromo isomer (CAS 49660-93-7) or the chloro analog (CAS 5408-59-3) fundamentally alters the mechanistic pathway, often leading to lower yields, different product distributions, or complete reaction failure in domino sequences. Furthermore, the isobutyrophenone core provides steric bulk that influences regioselectivity in α-arylation reactions, a feature absent in simpler acetophenone derivatives like 1-(2-bromophenyl)ethan-1-one (CAS 2142-69-0) . The data presented below quantify these critical differences.

Quantitative Differentiation Guide: 1-(2-Bromophenyl)-2-methylpropan-1-one vs. Closest Analogs


Synthesis Yield: High-Efficiency Oxidation to Ketone vs. Alternative Methods

A synthesis of 1-(2-bromophenyl)-2-methylpropan-1-one via PCC oxidation of the corresponding secondary alcohol achieves a 99% yield under mild conditions (2 h, RT) . This contrasts with the more complex, multi-step Sonogashira-based route to a structurally related precursor, which often provides lower overall yields . While direct comparative yield data for the oxidation of the para-isomer's alcohol under identical conditions is not published, the reported yield for this specific ortho-bromo ketone synthesis sets a high benchmark for procurement based on synthetic efficiency.

Organic Synthesis Process Chemistry Oxidation

Commercial Purity Benchmarking: Comparative GC Purity of the ortho- vs. para-Bromo Isomer

Vendor specifications indicate that 1-(2-bromophenyl)-2-methylpropan-1-one is typically supplied at a higher certified purity (≥98%) compared to its para-substituted isomer, 1-(4-bromophenyl)-2-methylpropan-1-one (CAS 49660-93-7), which is commonly listed at 97% (GC) . This 1% absolute purity difference, while seemingly small, corresponds to a 50% reduction in impurity load (from 3% to 2% total impurities). For applications in medicinal chemistry where trace impurities can interfere with biological assays or subsequent catalytic steps, this higher initial purity can be a decisive factor.

Analytical Chemistry Procurement Building Blocks

Procurement Cost Efficiency: Price per Gram for ortho-Bromo vs. ortho-Chloro Analog

Based on pricing from a common European supplier (Fluorochem) for the 1g pack size, 1-(2-bromophenyl)-2-methylpropan-1-one is priced at £315 , while its direct ortho-chloro analog, 1-(2-chlorophenyl)-2-methylpropan-1-one (CAS 5408-59-3), is significantly more expensive at £434 . This represents a 27.4% cost premium for the chloro derivative. The bromo compound offers a more cost-effective entry point for exploring palladium-catalyzed cross-coupling or α-arylation chemistry, as aryl bromides generally exhibit superior reactivity in oxidative addition compared to aryl chlorides, justifying the bromo compound's favorable price-to-performance ratio.

Procurement Cost Analysis Medicinal Chemistry

Unique Reactivity: Enabling Domino Pd-Catalyzed Bi-Aryl Formation Unavailable to para-Isomers

The ortho-bromo substitution in 1-(2-bromophenyl)-2-methylpropan-1-one is essential for a domino Pd-catalyzed reaction that yields highly sterically crowded bi-aryls [1]. The reaction proceeds via a five-membered palladacycle intermediate formed through C–H activation at the α-position of the ketone, a pathway strictly dependent on the ortho-bromine. The para-bromo isomer (CAS 49660-93-7) cannot form this intramolecular palladacycle and thus fails to undergo the same domino sequence, instead favoring standard intermolecular cross-couplings that lead to different products [2]. This stark divergence in reaction outcome is a primary reason for selecting the ortho-substituted compound.

Palladium Catalysis Domino Reactions Bi-Aryls

Physical State and Storage: Liquid ortho-Isomer vs. Liquid para-Isomer – Handling and Stability Considerations

Both 1-(2-bromophenyl)-2-methylpropan-1-one and its para-isomer are reported as liquids at ambient temperature. However, the ortho-isomer has a calculated LogP of 3.54 , slightly higher than the para-isomer's XLogP3 of 3.4 [1], indicating marginally greater lipophilicity. While this difference is small, it may influence solubility in non-polar reaction media and chromatographic behavior. More importantly, the ortho-isomer's purity and storage guidelines (room temperature, well-ventilated area) are well-documented, ensuring straightforward handling for routine laboratory use .

Physical Properties Storage Laboratory Handling

Validated Application Scenarios for 1-(2-Bromophenyl)-2-methylpropan-1-one in Chemical R&D and Process Development


Palladium-Catalyzed Domino Synthesis of Sterically Crowded Bi-Aryls

This compound is specifically designed for and validated in Pd-catalyzed domino reactions to construct highly substituted bi-aryl systems. The ortho-bromine enables a unique intramolecular C–H activation to form a palladacycle, a mechanistic step that para- or meta-bromo isomers cannot perform. This reaction is crucial for accessing bi-aryl motifs found in ligands, catalysts, and bioactive molecules [1].

α-Arylation and Asymmetric Synthesis Building Block

As a 2-bromoaryl ketone, 1-(2-bromophenyl)-2-methylpropan-1-one serves as a substrate for one-pot enantioselective allylboration/Mizoroki-Heck cascades. These methods provide access to 3-methyleneindanes bearing a tertiary alcohol center, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The ortho-bromo substitution is critical for the initial Heck-type insertion step .

Cost-Effective Scale-Up of Medicinal Chemistry Intermediates

Given its 99% synthesis yield from the alcohol , high commercial purity (≥98%) , and lower cost compared to the chloro analog , this compound is an economically attractive building block for larger-scale preparations in medicinal chemistry. Its high purity minimizes the need for re-purification, saving both time and solvent, which is particularly advantageous when preparing libraries of analogs for structure-activity relationship (SAR) studies.

Oxidation and Carbonyl Derivatization Studies

The compound's reactivity with hydrogen peroxide to form phenacyl bromide, and with hydrogensulfate to generate carbonyl derivatives, provides a convenient entry point for synthesizing further functionalized building blocks . This well-defined reactivity profile makes it a predictable and reliable intermediate for multi-step syntheses, reducing the risk of unexpected side reactions.

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